molecular formula C13H24N2O3 B15328172 Tert-butyl 2-(3-amino-2-oxopyrrolidin-1-yl)-3-methylbutanoate

Tert-butyl 2-(3-amino-2-oxopyrrolidin-1-yl)-3-methylbutanoate

Cat. No.: B15328172
M. Wt: 256.34 g/mol
InChI Key: KWMDQUJXUPYKEV-UHFFFAOYSA-N
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Description

Tert-butyl 2-(3-amino-2-oxopyrrolidin-1-yl)-3-methylbutanoate is a chemical compound with the molecular formula C10H18N2O3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(3-amino-2-oxopyrrolidin-1-yl)-3-methylbutanoate typically involves the reaction of tert-butyl acetoacetate with an appropriate amine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures that the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(3-amino-2-oxopyrrolidin-1-yl)-3-methylbutanoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophilic substitution reactions often use reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives.

Scientific Research Applications

Tert-butyl 2-(3-amino-2-oxopyrrolidin-1-yl)-3-methylbutanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of tert-butyl 2-(3-amino-2-oxopyrrolidin-1-yl)-3-methylbutanoate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to the modulation of biological processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 2-(3-amino-2-oxopyrrolidin-1-yl)acetate
  • Tert-butyl 2-(3-amino-2-oxopyrrolidin-1-yl)propanoate

Uniqueness

Tert-butyl 2-(3-amino-2-oxopyrrolidin-1-yl)-3-methylbutanoate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its tert-butyl ester group and the presence of both amino and oxo functionalities make it a versatile compound for various applications.

Properties

Molecular Formula

C13H24N2O3

Molecular Weight

256.34 g/mol

IUPAC Name

tert-butyl 2-(3-amino-2-oxopyrrolidin-1-yl)-3-methylbutanoate

InChI

InChI=1S/C13H24N2O3/c1-8(2)10(12(17)18-13(3,4)5)15-7-6-9(14)11(15)16/h8-10H,6-7,14H2,1-5H3

InChI Key

KWMDQUJXUPYKEV-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)OC(C)(C)C)N1CCC(C1=O)N

Origin of Product

United States

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